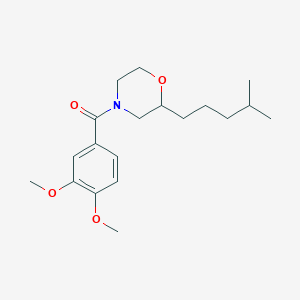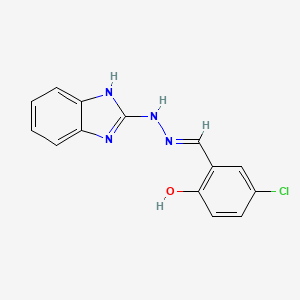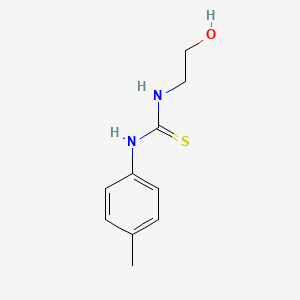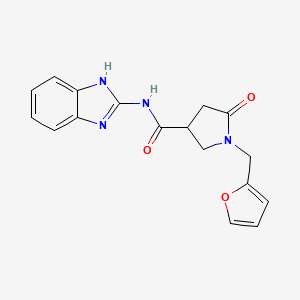
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine, also known as DMMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. DMMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of immunology and inflammation.
Mécanisme D'action
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a potent and selective agonist of the CB2 receptor. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation.
Biochemical and Physiological Effects
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation. In addition, 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its selectivity for the CB2 receptor. This selectivity allows for the specific modulation of the immune response, without affecting other physiological processes. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to have low toxicity, making it a safe compound for use in scientific research. However, one of the limitations of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has significant potential for future research in various fields, particularly in the field of immunology and inflammation. Future research could focus on the development of more potent and selective CB2 receptor agonists, as well as the optimization of the synthesis method for 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. In addition, further studies could investigate the potential therapeutic applications of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in various inflammatory and autoimmune diseases, as well as its potential for pain management.
Méthodes De Synthèse
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-methylpentan-2-amine. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of immunology and inflammation. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(2)6-5-7-16-13-20(10-11-24-16)19(21)15-8-9-17(22-3)18(12-15)23-4/h8-9,12,14,16H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWHENBBGLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzoyl)-2-(4-methylpentyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)

![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)